2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone
Overview
Description
2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone is a quinoline-derived compound with a molecular formula of C16H15NOS and a molecular weight of 269.4 g/mol. This compound is known for its potential biological and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used to formN-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines and their nickel complexes .
Mode of Action
The mode of action of this compound involves a single-electron-transfer (SET) process . An iminyl radical initially generates through this process. This radical undergoes regioselective C–C bond cleavage through β-elimination and produces the thermodynamically less preferable alkyl radical, which is added to enaminothione to result in new radicals .
Biochemical Pathways
The compound is involved in the synthesis of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines . This synthesis is achieved by the Schiff base condensation of 2,2-dimethyl-1-(quinolin-2-yl)propan-1-one with anilines in the presence of a catalytic amount of p-toluenesulfonic acid .
Pharmacokinetics
The reaction parameters greatly affect the catalytic activity .
Result of Action
The result of the action of this compound is the formation of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines and their nickel complexes . These compounds are obtained with excellent yield within short reaction times .
Action Environment
The action of 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone is influenced by several environmental factors. The reaction parameters, including the Al/Ni molar ratio, reaction temperature, and run time, greatly affect the catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone involves several steps. One common method includes the reaction of anthranilic acid derivatives with thiophene derivatives under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
2,2-dimethyl-1-thieno[2,3-b]quinolin-2-ylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-16(2,3)14(18)13-9-11-8-10-6-4-5-7-12(10)17-15(11)19-13/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXHIJIAJKQHBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215812 | |
Record name | 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692738-25-3 | |
Record name | 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692738-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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